REACTION_CXSMILES
|
[H-].[K+].O1[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
CSCS(C)=O
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice-cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour with ice cooling
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for 19 hours at room temperature
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated by column chromatography (silica gel, eluted with CH2Cl2, 25% AcOEt-CH2Cl2, AcOEt, and MeOH)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1(CCCC1)S(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.509 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |